5,8-Eedyl
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Overview
Description
5,8-Eedyl is a complex organic compound with the molecular formula C46H74O4 and a molecular weight of 691.08 g/mol . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa, and is characterized by the presence of an epidioxy group at positions 5 and 8 of the ergosta-6,22-dien-3-yl moiety, as well as a linoleate ester at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Eedyl typically involves the following steps:
Oxidation of Ergosterol: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,22-dien-3-ol.
Esterification: The resulting 5,8-epidioxyergosta-6,22-dien-3-ol is then esterified with linoleic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of ergosterol are oxidized using industrial oxidizing agents.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Eedyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epidioxy group back to a hydroxyl group.
Substitution: The linoleate ester can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Singlet oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with hydroxyl groups replacing the epidioxy group.
Substituted Esters: Esters with different fatty acids or functional groups.
Scientific Research Applications
5,8-Eedyl has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 5,8-Eedyl involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and function. This disruption can lead to cell death, making it a potential antifungal and anticancer agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane structure .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound, found in fungal cell membranes.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Cholesterol: A sterol found in animal cell membranes, structurally similar but with different biological functions.
Uniqueness
5,8-Eedyl is unique due to its specific epidioxy and linoleate ester groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular membranes makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
138329-20-1 |
---|---|
Molecular Formula |
C46H74O4 |
Molecular Weight |
691.1 g/mol |
IUPAC Name |
[(2R,5R,6R,9R,10R,13S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H74O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-42(47)48-38-28-31-44(7)41-29-30-43(6)39(37(5)25-24-36(4)35(2)3)26-27-40(43)46(41)33-32-45(44,34-38)49-50-46/h12-13,15-16,24-25,32-33,35-41H,8-11,14,17-23,26-31,34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38-,39+,40+,41+,43+,44+,45?,46?/m0/s1 |
InChI Key |
RVFYKXQFSWLLPU-GIOMKEJWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4C35C=CC2(C1)OO5)[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Synonyms |
5,8-EEDYL 5,8-epidioxyergosta-6,22-dien-3-yl linoleate |
Origin of Product |
United States |
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